molecular formula C3BrCl2N3 B14867493 6-Bromo-3,5-dichloro-1,2,4-triazine

6-Bromo-3,5-dichloro-1,2,4-triazine

Cat. No.: B14867493
M. Wt: 228.86 g/mol
InChI Key: XYCUVRFDNBCPDA-UHFFFAOYSA-N
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Description

6-Bromo-3,5-dichloro-1,2,4-triazine is a heterocyclic compound with the molecular formula C3BrCl2N3. It belongs to the class of triazines, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of bromine and chlorine atoms attached to the triazine ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 6-Bromo-3,5-dichloro-1,2,4-triazine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a triazine precursor with bromine and chlorine reagents. The reaction typically requires controlled conditions, such as specific temperatures and solvents, to ensure the desired substitution pattern .

Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce high-quality this compound suitable for various applications .

Chemical Reactions Analysis

6-Bromo-3,5-dichloro-1,2,4-triazine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

6-Bromo-3,5-dichloro-1,2,4-triazine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications.

    Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-3,5-dichloro-1,2,4-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of fungal growth or the inhibition of cancer cell proliferation .

The pathways involved in its mechanism of action depend on the specific biological target. For example, in antifungal applications, the compound may inhibit key enzymes involved in cell wall synthesis, leading to the disruption of fungal cell integrity .

Comparison with Similar Compounds

6-Bromo-3,5-dichloro-1,2,4-triazine can be compared with other similar compounds, such as:

    2,4-Dichloro-6-bromo-1,3,5-triazine: This compound has a similar structure but differs in the position of the bromine and chlorine atoms.

    6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine:

    2,4,6-Trichloro-1,3,5-triazine: Also known as cyanuric chloride, this compound is widely used in the synthesis of various triazine derivatives. It serves as a versatile intermediate

Properties

Molecular Formula

C3BrCl2N3

Molecular Weight

228.86 g/mol

IUPAC Name

6-bromo-3,5-dichloro-1,2,4-triazine

InChI

InChI=1S/C3BrCl2N3/c4-1-2(5)7-3(6)9-8-1

InChI Key

XYCUVRFDNBCPDA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=NC(=N1)Cl)Br)Cl

Origin of Product

United States

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